molecular formula C15H12ClN3O2 B12633758 (E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride

(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride

Katalognummer: B12633758
Molekulargewicht: 301.73 g/mol
InChI-Schlüssel: TWPYVAIDPJHVRH-HRNDJLQDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a nitro group attached to a styryl moiety, which is further connected to a benzimidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with 1H-benzo[d]imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of (E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The nitro group can undergo bioreduction to form reactive intermediates that can cause oxidative stress and damage to cellular components. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-nitrostyryl)-1H-benzo[d]imidazole
  • 2-(3-nitrophenyl)-1H-benzo[d]imidazole
  • 2-(4-nitrostyryl)-1H-benzo[d]imidazole

Uniqueness

(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride is unique due to the specific positioning of the nitro group and the styryl moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.

Eigenschaften

Molekularformel

C15H12ClN3O2

Molekulargewicht

301.73 g/mol

IUPAC-Name

2-[(E)-2-(3-nitrophenyl)ethenyl]-1H-benzimidazole;hydrochloride

InChI

InChI=1S/C15H11N3O2.ClH/c19-18(20)12-5-3-4-11(10-12)8-9-15-16-13-6-1-2-7-14(13)17-15;/h1-10H,(H,16,17);1H/b9-8+;

InChI-Schlüssel

TWPYVAIDPJHVRH-HRNDJLQDSA-N

Isomerische SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-].Cl

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-].Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.